molecular formula C8H9N3 B1660001 1-Azido-3,5-dimethylbenzene CAS No. 70334-59-7

1-Azido-3,5-dimethylbenzene

Cat. No. B1660001
Key on ui cas rn: 70334-59-7
M. Wt: 147.18 g/mol
InChI Key: GKJIZQPBVOEDFB-UHFFFAOYSA-N
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Patent
US04145364

Procedure details

The 95 ml. hexane solution of 3,5-dimethylphenylazide prepared in Step A above was charged to a rocker bomb and 20 ml. of hydrogen fluoride was added. The reaction mixture was then aged for 10 hours at room temperature with agitation, after which it was cooled, vented, and poured from the bomb, and the bomb rinsed with 40 ml. of water and 40 ml. of dichloromethane. The combined hexane, dichloromethane and hydrogen fluoride were blown down under nitrogen. The resulting residue was combined with the aqueous rinse, cooled to 0° C., and rendered alkaline with KOH pellets. The residue was then extracted three times with 75 ml. of dichloromethane per extraction, and the combined extracts dried over MgSO4 and then concentrated under reduced pressure to yield 7.34g. (66.2%) of a brown-red oil. This oil was then vacuum distilled at 40 mm. Hg to give 6.70g. of a colorless oil, a 60% yield. The final product had a b.p. of 127°-130° C. at 40 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
brown-red oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:9]=[N+]=[N-])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[FH:12]>CCCCCC>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([CH3:8])[C:7]=1[F:12])[NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Two
Name
brown-red oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled
ADDITION
Type
ADDITION
Details
poured from the bomb
WASH
Type
WASH
Details
the bomb rinsed with 40 ml
EXTRACTION
Type
EXTRACTION
Details
The residue was then extracted three times with 75 ml
EXTRACTION
Type
EXTRACTION
Details
of dichloromethane per extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 7.34g
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled at 40 mm. Hg
CUSTOM
Type
CUSTOM
Details
to give 6.70g

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC=1C=C(N)C=C(C1F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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